![molecular formula C22H20N2OS2 B274024 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one, commonly known as thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a thiazole derivative that has a high affinity for amyloid fibrils, making it a valuable tool for the detection and quantification of amyloid aggregates.
Wirkmechanismus
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has a high affinity for amyloid fibrils due to its planar structure and the presence of a thioflavin moiety. This compound binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding, resulting in a significant increase in fluorescence intensity. The exact mechanism of this compound binding to amyloid fibrils is still not fully understood, but it is believed that this compound binds to the beta-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
This compound is relatively non-toxic and has no known biochemical or physiological effects. However, it should be noted that this compound is a fluorescent dye and can interfere with certain assays that are sensitive to fluorescence.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is its high sensitivity and specificity for amyloid fibrils. This compound fluorescence is highly specific for amyloid fibrils and does not bind to other proteins or cellular components. This compound is also relatively easy to use and can be incorporated into a wide range of assays.
One limitation of this compound is that it requires the presence of amyloid fibrils for fluorescence to occur. This means that this compound cannot be used to detect early-stage amyloid formation or soluble amyloid intermediates. Additionally, this compound fluorescence can be affected by the presence of certain compounds, such as detergents or denaturants, which can interfere with amyloid fibril formation.
Zukünftige Richtungen
1. Development of new 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one derivatives with improved properties, such as higher sensitivity or selectivity for specific types of amyloid fibrils.
2. Use of this compound in combination with other techniques, such as atomic force microscopy or NMR spectroscopy, to gain a more comprehensive understanding of amyloid fibril formation.
3. Application of this compound to the study of amyloid-associated diseases, such as Alzheimer's disease and Parkinson's disease, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
4. Use of this compound in high-throughput screening assays to identify compounds that inhibit amyloid fibril formation or promote amyloid clearance.
5. Development of this compound-based biosensors for the detection of amyloid fibrils in biological fluids, such as blood or cerebrospinal fluid, for early diagnosis of amyloid-associated diseases.
Synthesemethoden
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one can be synthesized by the reaction of 2-thioxo-4-thiazolidinone with 2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde in the presence of a base. The resulting product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research. It is commonly used to detect and quantify amyloid fibrils in vitro and in vivo. This compound fluorescence can be used to monitor the formation of amyloid aggregates in real-time, making it a valuable tool for studying the kinetics of amyloid formation. This compound can also be used to screen for compounds that inhibit amyloid aggregation, making it a useful tool for drug discovery.
Eigenschaften
Molekularformel |
C22H20N2OS2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(5Z)-3-phenyl-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-22(2)16-11-7-8-12-17(16)23(3)19(22)14-13-18-20(25)24(21(26)27-18)15-9-5-4-6-10-15/h4-14H,1-3H3/b18-13-,19-14- |
InChI-Schlüssel |
VVIIOIPUFUBROD-SXQSXHJWSA-N |
Isomerische SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



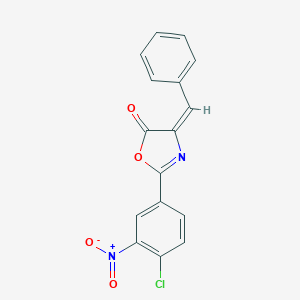
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
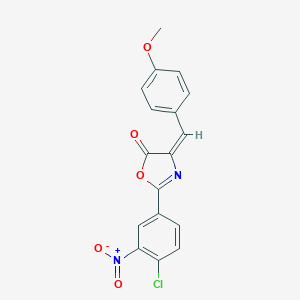
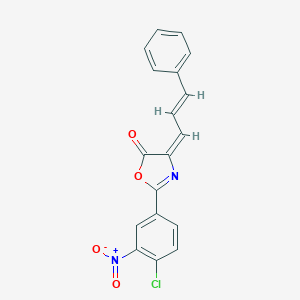
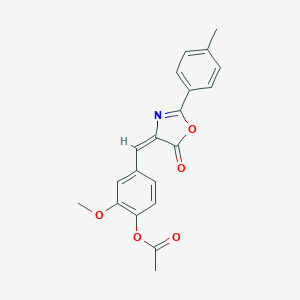
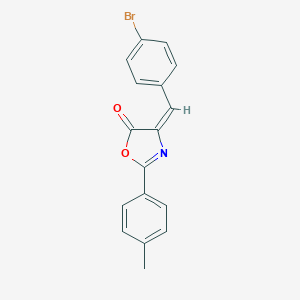

![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)

![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)

